molecular formula C23H25N5O2S2 B2492598 N-(3,4-dimethylphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1358832-16-2

N-(3,4-dimethylphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No.: B2492598
CAS No.: 1358832-16-2
M. Wt: 467.61
InChI Key: LQTCOAOVIOKRMD-UHFFFAOYSA-N
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Description

The compound N-(3,4-dimethylphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide features a structurally complex architecture combining a pyrazolo[4,3-d]pyrimidinone core with a thiophen-2-ylmethyl substituent and an N-(3,4-dimethylphenyl)acetamide moiety. Key structural attributes include:

  • Sulfanyl linkage: Connects the heterocyclic core to the acetamide group, offering distinct reactivity compared to sulfonamide or ether linkages .
  • 3,4-Dimethylphenyl substituent: Steric and electronic modifications at the acetamide’s aryl group may influence binding affinity and metabolic stability .

Synthetic routes for analogous compounds involve multi-component reactions (e.g., thioacetamide with N-substituted maleimides) or stepwise functionalization of heterocyclic cores . While specific data for this compound’s synthesis is unavailable, its structural complexity suggests a multi-step strategy involving thioether bond formation and regioselective substitutions.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S2/c1-5-28-21-20(16(4)26-28)25-23(27(22(21)30)12-18-7-6-10-31-18)32-13-19(29)24-17-9-8-14(2)15(3)11-17/h6-11H,5,12-13H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTCOAOVIOKRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multiple steps. The process begins with the preparation of the pyrazolo[4,3-d]pyrimidine core, followed by the introduction of the thiophen-2-ylmethyl group. The final step involves the attachment of the N-(3,4-dimethylphenyl)acetamide moiety under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the synthesis would generally follow similar steps as the laboratory preparation, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur-containing moiety.

    Reduction: This reaction can affect the pyrazolo[4,3-d]pyrimidine core.

    Substitution: This reaction can occur at the phenyl or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the phenyl or thiophene rings.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the biological context and the specific target being investigated.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound Pyrazolo[4,3-d]pyrimidinone Thiophen-2-ylmethyl, 3,4-dimethylphenyl - - -
N-(3,4-Dimethylphenyl)-2-(pyrrolo[3,4-c]pyridin-7-yl)acetamide (2c) Pyrrolo[3,4-c]pyridine 3,4-Dimethylphenyl - >300 [6]
Compound 10 Benzo[g]quinazoline 4-Sulfamoylphenyl 592.03 - [2]
Ethyl thiazolo[3,2-a]pyrimidine-6-carboxylate (3) Thiazolo[3,2-a]pyrimidine 4-Methylphenyl, dichlorophenyl - - [7]

Key Observations :

Core Heterocycles: The pyrazolo-pyrimidinone core (target) is distinct from pyrrolo-pyridine (2c), benzoquinazoline (Compound 10), and thiazolo-pyrimidine (Compound 3) scaffolds. Thiophen-2-ylmethyl in the target may enhance π-π stacking compared to phenyl groups in 2c .

Substituent Effects :

  • Aryl Groups : 3,4-Dimethylphenyl (target and 2c) increases lipophilicity, while chloro (2e, 2f ) or sulfamoyl (Compound 10 ) groups modulate electrophilicity and solubility.
  • Sulfur-Containing Linkages : The sulfanyl group (target) contrasts with sulfonamide (Compound 10) or thioxo (Compound 3) moieties, affecting oxidative stability and hydrogen-bonding capacity .

Thermal Stability :

  • Compounds with pyrrolo-pyridine cores (2c–2f) exhibit melting points >300°C, suggesting robust crystalline packing and thermal resilience . Data for the target compound is unavailable but may follow similar trends.

Implications for Bioactivity

While biological data for the target compound is absent, structural analogs provide insights:

  • Benzoquinazoline (Compound 10) : The sulfamoyl group may target carbonic anhydrases or folate pathways .
  • Thiazolo-pyrimidine (Compound 3) : Dichlorophenyl and ester groups could confer antimicrobial or anti-inflammatory activity .

The target’s thiophene and pyrazolo-pyrimidinone motifs may synergize for unique target engagement, warranting further pharmacological profiling.

Biological Activity

N-(3,4-dimethylphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects based on various studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC23H25N5O2S2
Molecular Weight467.61 g/mol
CAS Number1358832-16-2
InChI KeyLQTCOAOVIOKRMD-UHFFFAOYSA-N
SMILESCCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC(=O)NC4=CC(=C(C=C4)C)C

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo[4,3-d]pyrimidine have shown promising antibacterial and antifungal activities.

  • Antibacterial Activity :
    • A study found that compounds with a pyrazolo-pyrimidine core inhibited various strains of bacteria including Staphylococcus aureus and Escherichia coli at micromolar concentrations. The minimum inhibitory concentrations (MICs) ranged from 0.125 to 2.0 mg/mL for some derivatives .
  • Antifungal Activity :
    • Similar compounds were evaluated against fungal pathogens such as Candida albicans, demonstrating moderate to good antifungal activity .

Anticancer Potential

The anticancer properties of this compound have been explored through high-throughput screening methods.

  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers .
    • A study highlighted its efficacy against various cancer cell lines through the modulation of signaling pathways involved in cell survival and apoptosis .

Case Studies and Research Findings

Several research articles have documented the biological activities of this compound and its analogs:

  • Study on Anticancer Activity :
    • A notable study identified the compound as a potential anticancer agent through screening against multicellular spheroids, which mimic in vivo tumor environments. The results indicated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range .
  • Synergistic Effects :
    • Combination studies with other known anticancer agents showed enhanced effects when used with this compound, suggesting potential for combination therapy in cancer treatment .

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